Tert-butyl (5-bromonaphthalen-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5-bromonaphthalen-2-YL)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromonaphthalen-2-YL)carbamate typically involves the reaction of 5-bromonaphthalene-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-bromonaphthalen-2-YL)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group. For example, hydrochloric acid or sodium hydroxide solutions are commonly employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used for these reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted naphthalene derivatives.
Hydrolysis: The major products are 5-bromonaphthalene-2-amine and tert-butyl alcohol.
Oxidation and Reduction: The major products depend on the specific conditions and reagents used but may include various oxidized or reduced forms of the naphthalene ring.
Scientific Research Applications
Tert-butyl (5-bromonaphthalen-2-YL)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromonaphthalen-2-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and naphthalene ring may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromothiazol-2-yl)carbamate
- Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- Tert-butyl (5-methylpyrazin-2-yl)carbamate
Uniqueness
Tert-butyl (5-bromonaphthalen-2-YL)carbamate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H16BrNO2 |
---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
tert-butyl N-(5-bromonaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-11-7-8-12-10(9-11)5-4-6-13(12)16/h4-9H,1-3H3,(H,17,18) |
InChI Key |
IHCNQDGGHVILFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.